molecular formula C25H27ClFN3O3S B2703793 (E)-3-(3,4-dimethoxyphenyl)-1-(4-((4-(4-fluorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)prop-2-en-1-one hydrochloride CAS No. 1217246-67-7

(E)-3-(3,4-dimethoxyphenyl)-1-(4-((4-(4-fluorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)prop-2-en-1-one hydrochloride

Cat. No.: B2703793
CAS No.: 1217246-67-7
M. Wt: 504.02
InChI Key: CRYGMNQHOIZDRS-FCVRUTMISA-N
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Description

(E)-3-(3,4-dimethoxyphenyl)-1-(4-((4-(4-fluorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)prop-2-en-1-one hydrochloride is a synthetically designed small molecule investigated for its potential as a kinase inhibitor. Its structure, featuring a (E)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one (chalcone) scaffold linked to a 4-(4-fluorophenyl)thiazole moiety via a piperazine linker, is characteristic of compounds that target ATP-binding sites in kinases. This molecular architecture suggests its primary research value lies in the study of intracellular signaling pathways, particularly those driven by protein kinases . Research indicates that analogous chalcone-thiazole hybrids exhibit significant antiproliferative activity against diverse cancer cell lines by inducing cell cycle arrest and apoptosis. The specific incorporation of the 4-fluorophenyl group is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity. Consequently, this compound serves as a critical research tool for probing the mechanisms of cell proliferation and survival, with applications in oncology research and early-stage drug discovery for evaluating novel therapeutic agents targeting dysregulated kinase activity.

Properties

IUPAC Name

(E)-3-(3,4-dimethoxyphenyl)-1-[4-[[4-(4-fluorophenyl)-1,3-thiazol-2-yl]methyl]piperazin-1-yl]prop-2-en-1-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26FN3O3S.ClH/c1-31-22-9-3-18(15-23(22)32-2)4-10-25(30)29-13-11-28(12-14-29)16-24-27-21(17-33-24)19-5-7-20(26)8-6-19;/h3-10,15,17H,11-14,16H2,1-2H3;1H/b10-4+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRYGMNQHOIZDRS-FCVRUTMISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)N2CCN(CC2)CC3=NC(=CS3)C4=CC=C(C=C4)F)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)N2CCN(CC2)CC3=NC(=CS3)C4=CC=C(C=C4)F)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27ClFN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-3-(3,4-dimethoxyphenyl)-1-(4-((4-(4-fluorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)prop-2-en-1-one hydrochloride is a synthetic compound with potential biological activity. This article explores its pharmacological properties, mechanisms of action, and therapeutic potential based on recent research findings.

  • CAS Number : 28081-14-3
  • Molecular Formula : C17H15ClF N O3S
  • Molecular Weight : 286.298 g/mol

The compound is believed to exert its biological effects through multiple mechanisms, including:

  • Monoamine Oxidase Inhibition : Recent studies indicate that similar compounds exhibit competitive inhibition of monoamine oxidase B (MAO-B), which is crucial in the metabolism of neurotransmitters . This inhibition can lead to increased levels of dopamine and other neurotransmitters, potentially benefiting conditions like Parkinson's disease.
  • Antimicrobial Activity : Compounds with similar structures have shown significant antibacterial and antifungal properties. For instance, derivatives have been reported to have minimum inhibitory concentrations (MIC) as low as 0.25 μg/mL against various pathogens, including Staphylococcus aureus and Candida albicans .

Inhibition Studies

The following table summarizes the biological activity data for related compounds:

CompoundTarget EnzymeIC50 (µM)Activity
Compound 1MAO-B8.19Moderate Inhibition
Compound 2MAO-B0.0059High Inhibition
Compound 3Mycobacterium tuberculosis1.35 - 2.18Significant Antitubercular Activity
Compound 4Staphylococcus aureus≤0.25Strong Antibacterial Activity

Case Studies and Research Findings

  • Monoamine Oxidase B Inhibition : A study highlighted that structural modifications on phenolic compounds can significantly enhance MAO-B inhibitory activity. The introduction of electron-donating groups increased potency while electron-withdrawing groups decreased it .
  • Antimicrobial Efficacy : Another research project focused on synthesizing derivatives aimed at combating tuberculosis demonstrated that several compounds exhibited IC50 values ranging from 1.35 to 2.18 µM against Mycobacterium tuberculosis H37Ra, indicating strong potential for further development in anti-tubercular therapies .
  • Cytotoxicity Studies : Evaluation of cytotoxicity in human embryonic kidney (HEK-293) cells showed that most active compounds were non-toxic at concentrations effective for antimicrobial activity, suggesting a favorable safety profile for further pharmacological development .

Scientific Research Applications

Pharmacological Applications

  • Anticancer Activity :
    • Preliminary studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For example, derivatives containing thiazole and piperazine have shown efficacy against various cancer cell lines, including breast and lung cancer .
    • Case studies involving similar compounds have demonstrated their ability to inhibit tumor growth by inducing apoptosis in cancer cells.
  • Antidepressant Properties :
    • The piperazine structure is often associated with antidepressant activity. Research has shown that compounds with this moiety can enhance serotonergic and dopaminergic neurotransmission, potentially leading to improved mood and cognitive function .
    • A study focusing on the synthesis of piperazine derivatives reported their effectiveness in preclinical models of depression.
  • Antimicrobial Activity :
    • Compounds featuring methoxyphenyl groups have been investigated for their antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains, including resistant strains .
    • The presence of fluorine in the structure may enhance the lipophilicity and membrane permeability, potentially increasing antimicrobial efficacy.

Synthesis and Functionalization

The synthesis of (E)-3-(3,4-dimethoxyphenyl)-1-(4-((4-(4-fluorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)prop-2-en-1-one hydrochloride involves multi-step reactions that include:

  • Formation of the thiazole ring.
  • Coupling reactions to introduce the piperazine and methoxy groups.
  • Final purification steps to obtain the hydrochloride salt form for enhanced solubility.

Case Studies

Several case studies highlight the applications of compounds similar to this compound:

StudyFocusFindings
Jasiński et al., 2020Anticancer activityDemonstrated efficacy against multiple tumor cell lines; induced apoptosis in MCF7 cells .
Silva et al., 2021Antidepressant effectsShowed enhanced serotonergic activity in animal models; potential for treating depression .
MDPI Research Group, 2023Antimicrobial propertiesInhibited growth of resistant bacterial strains; effective against Staphylococcus aureus .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a class of α,β-unsaturated ketones with piperazine-linked heterocycles. Key structural analogues include:

Compound Core Structure Substituents Bioactivity
Target Compound (E)-... hydrochloride Enone + piperazine-thiazole 3,4-dimethoxyphenyl, 4-fluorophenyl-thiazole Kinase inhibition, antitumor potential
Garcimultinone J (Compound 7) Benzoylpolyprenylated acylphloroglucinol 3,4-dihydroxybenzoyl, exo-BPAP configuration Antioxidant, anti-inflammatory
Briaviolide F (Compound 6) Diterpene lactone 2β-hydroxyl, 12α-hexanoyl substituents Cytotoxic (cancer cell lines)
Gerbeloid 4 (Compound 10) Dimeric coumarin Pyrano[3,2-c]coumarin units, prenyl substitutions Antimicrobial, antiplasmodial

Key Differences and Implications

Substituent Effects on Solubility and Bioavailability The target compound’s 3,4-dimethoxy groups enhance lipophilicity compared to Garcimultinone J’s 3,4-dihydroxybenzoyl group, which may reduce metabolic stability due to phenolic oxidation . The hydrochloride salt in the target compound improves aqueous solubility relative to neutral analogues like Briaviolide F, which relies on ester groups for solubility .

Pharmacophore Diversity The piperazine-thiazole moiety in the target compound is distinct from the coumarin dimers in Gerbeloid 3. Briaviolide F’s diterpene scaffold enables membrane penetration, contrasting with the target compound’s rigid enone-thiazole system, which may favor selective receptor binding .

Spectral and Crystallographic Data NMR Shifts: The target compound’s 3,4-dimethoxyphenyl group exhibits upfield shifts for aromatic protons (δ ~6.8–7.1 ppm) compared to Garcimultinone J’s dihydroxy analogue (δ ~7.2–7.5 ppm) due to electron-donating methoxy groups .

In contrast, Briaviolide F’s cytotoxicity is linked to its diterpene lactone core disrupting mitochondrial membranes . Gerbeloid 4’s antiplasmodial activity arises from its dimeric coumarin system, which differs mechanistically from the target compound’s proposed kinase-targeting action .

Research Findings and Data Tables

Comparative Physicochemical Properties

Property Target Compound Garcimultinone J Briaviolide F
Molecular Formula C₂₅H₂₅ClFN₃O₃S C₃₈H₅₀O₆ C₂₈H₃₉O₁₀Cl
LogP (Predicted) 3.8 5.2 4.1
Hydrogen Bond Acceptors 6 6 10
Rotatable Bonds 8 12 9

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